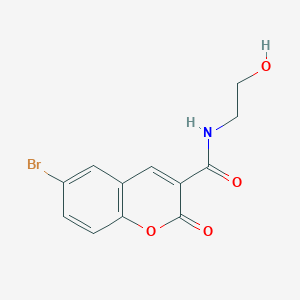

6-Bromo-N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

6-bromo-N-(2-hydroxyethyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4/c13-8-1-2-10-7(5-8)6-9(12(17)18-10)11(16)14-3-4-15/h1-2,5-6,15H,3-4H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFDVERQYINWDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Bromination: The starting material, 2H-chromene, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Hydroxyethylation: The brominated intermediate is then reacted with ethylene oxide or 2-bromoethanol to introduce the hydroxyethyl group at the nitrogen atom.

Carboxamidation: The final step involves the introduction of the carboxamide group at the 3rd position. This can be achieved by reacting the intermediate with an appropriate amine, such as ethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of 6-Bromo-N-(2-carboxyethyl)-2-oxo-2H-chromene-3-carboxamide.

Reduction: Formation of 6-Bromo-N-(2-hydroxyethyl)-2-hydroxy-2H-chromene-3-carboxamide.

Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds based on chromene scaffolds, including 6-Bromo-N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide, exhibit significant biological activities:

- Anti-cancer Properties : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, such as carbonic anhydrases . The presence of the bromine and hydroxyethyl groups could enhance its binding affinity to these targets.

- Antimicrobial Activity : Some derivatives of chromene compounds have been evaluated for their antibacterial properties, showing promising results against various pathogens .

- Enzyme Inhibition : The compound may act on various metabolic pathways by interacting with specific enzymes or receptors, potentially leading to therapeutic effects in metabolic disorders and other diseases .

Synthesis and Optimization

The synthesis of this compound typically involves several steps that can be optimized for yield and purity through methods such as ultrasound irradiation . Adjusting reaction conditions like temperature and solvent choice can significantly influence the reactivity of the compound.

Case Study 1: Anticancer Research

In a study exploring the anticancer potential of chromene derivatives, researchers synthesized this compound and assessed its efficacy against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects, particularly in breast cancer cells, by inducing apoptosis through enzyme inhibition pathways .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it demonstrated significant antibacterial activity, suggesting its potential use in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 6-Bromo-N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Polarity: The 2-hydroxyethyl group enhances polarity and hydrogen-bonding capacity compared to alkyl or aryl substituents. This increases solubility in polar solvents like water or ethanol .

- Crystallinity : Aromatic substituents (e.g., 2,6-dimethylphenyl) promote rigid crystal packing via π-π interactions, whereas bulky groups (e.g., 2-methylcyclohexyl) may reduce crystallinity .

- Lipophilicity : Methoxyethyl and aryl substituents increase lipophilicity, making these analogs more suitable for lipid-rich environments .

Hydrogen-Bonding and Crystal Packing

The 2-hydroxyethyl group in the target compound facilitates robust hydrogen-bonding networks, as observed in crystal structures of similar compounds. For example:

- Hydrogen-Bond Donors: The hydroxyl (-OH) group acts as a donor, forming interactions with carbonyl oxygen atoms or halogens in adjacent molecules .

- Hydrogen-Bond Acceptors : The amide carbonyl and chromene ketone groups serve as acceptors, stabilizing supramolecular assemblies.

In contrast, analogs with methoxyethyl () or methylphenyl () substituents exhibit weaker hydrogen-bonding capacity, relying instead on van der Waals forces or halogen bonding (e.g., bromine-mediated interactions) .

Biologische Aktivität

6-Bromo-N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound derived from coumarin, known for its diverse biological activities. This compound features a bromine atom at the 6th position, a hydroxyethyl group on the nitrogen, and a carboxamide group at the 3rd position of the chromene ring, contributing to its unique chemical properties and potential therapeutic applications.

The molecular formula for this compound is C_{12}H_{10}BrN_{O}_{4}. The synthesis typically involves several key steps:

- Bromination : The starting material, 2H-chromene, is brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

- Hydroxyethylation : The brominated intermediate is reacted with ethylene oxide or 2-bromoethanol to introduce the hydroxyethyl group.

- Carboxamidation : Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Studies have shown that chromene derivatives can inhibit specific enzymes involved in cancer progression, such as carbonic anhydrases. The presence of bromine and hydroxyethyl groups may enhance binding affinity and selectivity towards these targets, making this compound a potential candidate for cancer therapy .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may be effective against both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves disruption of bacterial cell wall integrity or interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may exhibit anti-inflammatory effects, potentially modulating signaling pathways related to inflammation and cell proliferation.

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It may also interact with receptors that regulate inflammatory responses, leading to reduced inflammation and associated symptoms .

Case Studies

Recent studies have focused on evaluating the biological activity of this compound through various in vitro assays:

- Anticancer Assays : In vitro testing against cancer cell lines has demonstrated significant cytotoxicity, indicating potential as an anticancer agent.

- Antimicrobial Testing : Inhibition zones were measured against various bacterial strains, showing promising results compared to standard antibiotics .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide?

- Methodology :

- Step 1 : Synthesis begins with the bromination of the coumarin core at position 6 using brominating agents like under controlled conditions (e.g., light exclusion, inert atmosphere) to avoid side reactions .

- Step 2 : The 3-carboxamide group is introduced via condensation reactions. For example, coupling 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with 2-hydroxyethylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .

- Step 3 : Eco-friendly alternatives include ultrasound-assisted synthesis, which reduces reaction time and improves yield by enhancing reagent mixing and energy transfer .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm bromine substitution and amide bond formation. Chemical shifts for the 6-bromo group typically appear at ~7.8–8.2 ppm (aromatic protons) .

- X-ray Crystallography : Monoclinic crystal systems (space group ) are common. Planarity of the chromene ring and hydrogen-bonding patterns (e.g., O–H⋯O interactions with solvent molecules) validate structural integrity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at 356.172 (average mass) and isotopic pattern matching bromine .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential dust inhalation .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid moisture and direct sunlight to prevent hydrolysis or photodegradation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodology :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model bromination and amidation steps, identifying transition states and energy barriers. Tools like Gaussian or ORCA are standard .

- Machine Learning (ML) : Train ML models on reaction databases to predict optimal solvents, catalysts, and temperatures. For example, ICReDD’s platform integrates experimental data with computational predictions to narrow reaction conditions .

- In Silico Solvent Screening : COSMO-RS simulations assess solvent compatibility, prioritizing low-toxicity options like ethyl acetate or cyclopentyl methyl ether .

Q. How should researchers address discrepancies between experimental spectral data and computational predictions?

- Methodology :

- Cross-Validation : Compare NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw). Deviations may indicate polymorphism or solvent effects .

- Dynamic NMR Studies : Variable-temperature NMR resolves conformational equilibria (e.g., rotamers in the amide group) that distort spectral assignments .

- Synchrotron XRD : High-resolution crystallography resolves ambiguous electron density maps, especially if disordered solvent molecules are present .

Q. How to design experiments for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodology :

- Functional Group Modifications : Synthesize analogs by replacing the bromine (e.g., with Cl, CF) or altering the hydroxyethyl group (e.g., methyl, benzyl). Monitor changes via HPLC purity checks (>95%) .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding affinity. For cytotoxicity, use MTT assays on cell lines .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes, guiding rational design of high-affinity analogs .

Q. What strategies evaluate the environmental impact and degradation pathways of this compound?

- Methodology :

- Photolysis Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous solutions. Analyze degradation products via LC-MS to identify cleavage sites (e.g., amide bond hydrolysis) .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to assess acute toxicity. Measure EC values for environmental risk classification .

- Biodegradation Screening : Incubate with soil microbiota and track mineralization via -labeling or CO evolution assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.